molecular formula C28H28N2O5 B12504022 3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12504022
M. Wt: 472.5 g/mol
InChI Key: XZWLZKXIAWPSPH-UHFFFAOYSA-N
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Description

14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple aromatic rings and functional groups, which contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the dimethoxyphenyl and hydroxy-methoxyphenyl groups. Key steps may include:

    Cyclization reactions: to form the tricyclic core.

    Electrophilic aromatic substitution: to introduce the methoxy and hydroxy groups.

    Condensation reactions: to link the aromatic rings to the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: like lithium aluminum hydride for reduction reactions.

    Nucleophiles: such as amines or thiols for substitution reactions.

Major Products

    Quinones: from oxidation.

    Hydrocarbons: from reduction.

    Substituted aromatic compounds: from nucleophilic substitution.

Scientific Research Applications

14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    14-(3,4-dimethoxyphenyl)-10-(4-hydroxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one: Lacks the methoxy group on the hydroxyphenyl ring.

    14-(3,4-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one: Lacks the hydroxy group on the methoxyphenyl ring.

Uniqueness

The presence of both methoxy and hydroxy groups on the aromatic rings of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one enhances its reactivity and potential for diverse applications. This combination of functional groups is less common in similar compounds, making it a unique candidate for further research and development.

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O5/c1-33-24-11-9-16(14-26(24)35-3)18-12-21-27(23(32)13-18)28(17-8-10-22(31)25(15-17)34-2)30-20-7-5-4-6-19(20)29-21/h4-11,14-15,18,28-31H,12-13H2,1-3H3

InChI Key

XZWLZKXIAWPSPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)O)OC)C(=O)C2)OC

Origin of Product

United States

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